molecular formula C26H52NO6P B115964 N-octanoylsphingosine 1-phosphate CAS No. 158983-53-0

N-octanoylsphingosine 1-phosphate

Cat. No.: B115964
CAS No.: 158983-53-0
M. Wt: 505.7 g/mol
InChI Key: VSSNYUXSRXINIP-WRBRXSDHSA-N
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Description

N-octanoylsphingosine 1-phosphate is a derivative of sphingosine, a type of sphingolipid, which is a class of lipids containing a backbone of sphingoid bases. This compound is characterized by the presence of an octanoyl group attached to the nitrogen atom of sphingosine and a phosphate group at the first position. It plays a significant role in various biological processes and is a subject of interest in scientific research due to its potential therapeutic applications .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-octanoylsphingosine 1-phosphate typically involves the acylation of sphingosine with octanoic acid followed by phosphorylation. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the acylation process. The phosphorylation step can be achieved using phosphoryl chloride or other phosphorylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-octanoylsphingosine 1-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and phosphorylating agents like phosphoryl chloride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

N-octanoylsphingosine 1-phosphate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of sphingolipids and their derivatives in various chemical reactions.

    Biology: The compound is studied for its role in cellular signaling pathways, particularly those involving sphingosine-1-phosphate receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and inflammatory conditions.

    Industry: It is used in the development of novel pharmaceuticals and as a biochemical tool in various industrial processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-octanoylsphingosine 1-phosphate include other N-acylsphingosine 1-phosphates such as:

Uniqueness

What sets this compound apart from its analogs is the specific length of its acyl chain (octanoyl group), which can influence its biological activity and interaction with receptors. This unique structure may result in distinct pharmacological properties and potential therapeutic applications compared to other N-acylsphingosine 1-phosphates .

Properties

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32)/b21-19+/t24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSNYUXSRXINIP-WRBRXSDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-octanoylsphingosine 1-phosphate influence cell proliferation, and how does its activity compare to similar molecules?

A1: this compound (C8-ceramide-1-phosphate) acts as a stimulator of DNA synthesis and cell division in Rat-1 fibroblasts at concentrations ranging from 1-10 μM. [] This effect is in contrast to its structural analogue, ceramide, which is known to induce cell death. While C8-ceramide-1-phosphate shares some structural similarities with phosphatidate and lysophosphatidate, its mechanism of action differs. Unlike these molecules, C8-ceramide-1-phosphate's stimulation of DNA synthesis was not associated with inhibition of adenylate cyclase activity, nor did it increase the activities of phospholipase D or mitogen-activated protein kinases (42- and 44 kDa isoforms). [] This suggests a unique pathway through which C8-ceramide-1-phosphate exerts its effects on cell proliferation.

Q2: How does the presence of ceramides affect the activity of this compound?

A2: The stimulatory effect of C8-ceramide-1-phosphate on DNA synthesis is counteracted by the presence of cell-permeable ceramides. [] Specifically, C2-ceramide was shown to stimulate the conversion of C8-ceramide-1-phosphate back to C8-ceramide, with minimal production of sphingosine or sphingosine-1-phosphate. [] This conversion likely plays a role in mitigating the stimulatory effect of C8-ceramide-1-phosphate on DNA synthesis. This finding highlights a potential regulatory mechanism in the sphingolipid metabolic pathway, where the balance between ceramides and ceramide-1-phosphates influences cellular processes like proliferation.

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